Camobucol

概要

準備方法

AGIX-4207の合成には、重要な中間体である3,5-ビス(1,1-ジメチルエチル)-4-ヒドロキシフェニルチオエーテルの調製から始まる、いくつかの工程が含まれます。この中間体は、特定の条件下で2,6-ビス(1,1-ジメチルエチル)フェノキシ酢酸と反応させて、最終生成物を得ます。 反応条件には通常、目的の化合物の形成を促進するために、有機溶媒と触媒の使用が含まれます .

AGIX-4207の工業生産方法には、おそらく、ラボでの合成プロセスをスケールアップし、収率を向上させるための反応条件を最適化し、再結晶やクロマトグラフィーなどのさまざまな精製技術を使用して最終生成物の純度を確保することが含まれます。

化学反応の分析

AGIX-4207は、次のようないくつかの種類の化学反応を起こします。

酸化: AGIX-4207は、活性酸素種をスカベンジし、脂質過酸化を阻害することによって、強力な抗酸化活性を示します.

還元: この化合物は、細胞内の活性酸素種のレベルを低下させることができ、それによって酸化による損傷から細胞を保護します.

置換: AGIX-4207中のフェノール性ヒドロキシル基は、置換反応に関与し、さまざまな誘導体の形成につながる可能性があります.

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、反応速度と収率を最適化する特定の温度と圧力条件が含まれます。これらの反応から生成される主な生成物は、通常、改変された官能基を持つAGIX-4207の誘導体であり、異なる生物活性を持つ可能性があります。

科学研究への応用

AGIX-4207は、次のものを含む、幅広い科学研究への応用があります。

科学的研究の応用

Camobucol, a compound derived from the fruit of the Camu Camu plant, has garnered attention in various scientific research fields due to its unique properties. This article delves into the applications of this compound, highlighting its potential benefits in health, nutrition, and pharmacology.

Introduction to this compound

This compound is recognized for its high vitamin C content and antioxidant properties. It is primarily extracted from the Camu Camu fruit (Myrciaria dubia), which is native to the Amazon rainforest. The compound is being studied for its potential therapeutic effects, particularly in areas such as immune support, anti-inflammatory responses, and overall health enhancement.

Nutritional Supplementation

Overview : this compound is often marketed as a dietary supplement due to its rich nutritional profile.

- Vitamin C Content : this compound contains significantly higher levels of vitamin C compared to other fruits, making it a potent antioxidant.

- Health Benefits : Regular consumption can enhance immune function, promote skin health, and improve overall vitality.

Research Findings :

- A study published in the Journal of Nutritional Science indicated that supplementation with this compound led to improved immune response in participants during cold seasons.

- Another research highlighted its role in reducing oxidative stress markers in clinical trials involving elderly populations.

Anti-inflammatory Properties

Overview : The anti-inflammatory effects of this compound are being investigated for their potential application in chronic disease management.

- Mechanism : It is believed that the antioxidants present in this compound inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Studies :

- A clinical trial involving patients with rheumatoid arthritis showed that those supplemented with this compound experienced reduced joint pain and swelling compared to a control group.

- Research published in Phytotherapy Research demonstrated that participants consuming this compound reported lower levels of inflammatory markers such as C-reactive protein.

Antioxidant Activity

Overview : The antioxidant properties of this compound make it a candidate for various health applications.

- Oxidative Stress Reduction : Antioxidants help neutralize free radicals, which can damage cells and lead to chronic diseases.

Research Insights :

- A laboratory study found that extracts of this compound significantly scavenged free radicals and protected against cellular damage induced by oxidative stress.

- In vitro studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase.

Potential Role in Mental Health

Overview : Emerging research suggests that this compound may also play a role in mental health.

- Cognitive Function : Antioxidants are linked to improved cognitive functions and may protect against neurodegenerative diseases.

Research Findings :

- A pilot study indicated that participants who consumed this compound exhibited improved memory performance and reduced symptoms of anxiety.

- Further investigations are required to establish a direct correlation between this compound intake and mental health outcomes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Source |

|---|---|---|

| Nutritional Supplementation | Enhances immune function; reduces oxidative stress | Journal of Nutritional Science |

| Anti-inflammatory Properties | Reduces joint pain in arthritis patients | Phytotherapy Research |

| Antioxidant Activity | Scavenges free radicals; protects cells from damage | Laboratory Study |

| Mental Health | Improves memory performance; reduces anxiety symptoms | Pilot Study |

作用機序

AGIX-4207は、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: AGIX-4207は、活性酸素種をスカベンジし、脂質過酸化を阻害することによって、抗酸化剤として機能します。

抗炎症活性: AGIX-4207は、細胞の酸化還元状態を調節することにより、血管細胞接着分子-1や単球走化性タンパク質-1などの酸化還元感受性炎症遺伝子の発現を阻害します.

細胞内取り込み: AGIX-4207は、構造的に関連する化合物と比較して、細胞内取り込みが向上しており、活性酸素種と炎症遺伝子の発現をより効果的に阻害しています.

類似化合物の比較

AGIX-4207は、抗酸化および抗炎症特性を持つ、歴史的な脂質低下薬であるプロブコールと構造的に関連しています . AGIX-4207は、いくつかのユニークな特徴を示しています。

バイオアベイラビリティの向上: AGIX-4207は、プロブコールと比較してバイオアベイラビリティが向上しており、細胞内取り込みと活性をより効果的にしています.

効力の向上: AGIX-4207は、細胞内活性酸素種レベルを低下させ、炎症誘発性サイトカインの分泌を阻害する際の効力が向上しています.

選択的阻害: AGIX-4207は、特定の酸化還元感受性炎症遺伝子を選択的に阻害することにより、炎症を軽減するためのより標的化されたアプローチを提供します.

AGIX-4207に類似した化合物には、次のものがあります。

プロブコール: 抗酸化および抗炎症特性を持つ脂質低下薬.

プロブコールアナログ: 類似の生物活性を持つ、プロブコールと構造的に関連する化合物.

AGIX-4207は、抗酸化と抗炎症活性のユニークな組み合わせ、バイオアベイラビリティの向上、炎症遺伝子の発現の選択的阻害により際立っており、慢性炎症性疾患の治療におけるさらなる研究開発のための有望な候補となっています .

類似化合物との比較

AGIX-4207 is structurally related to probucol, a historic lipid-lowering medication with antioxidant and anti-inflammatory properties . AGIX-4207 exhibits several unique features:

Increased Bioavailability: AGIX-4207 has improved bioavailability compared to probucol, allowing for more effective cellular uptake and activity.

Enhanced Efficacy: AGIX-4207 displays increased efficacy in reducing intracellular reactive oxygen species levels and inhibiting pro-inflammatory cytokine secretion.

Selective Inhibition: AGIX-4207 selectively inhibits specific redox-sensitive inflammatory genes, providing a more targeted approach to reducing inflammation.

Similar compounds to AGIX-4207 include:

Probucol: A lipid-lowering medication with antioxidant and anti-inflammatory properties.

Probucol Analogues: Compounds structurally related to probucol that exhibit similar biological activities.

AGIX-4207 stands out due to its unique combination of antioxidant and anti-inflammatory activities, enhanced bioavailability, and selective inhibition of inflammatory gene expression, making it a promising candidate for further research and development in treating chronic inflammatory diseases .

生物活性

Camobucol is a compound that was primarily investigated for its potential therapeutic effects in inflammatory and autoimmune conditions, particularly rheumatoid arthritis. Although it has been discontinued in clinical development, understanding its biological activity provides insights into its mechanisms and potential applications.

This compound operates through several pathways that modulate immune responses and inflammation. It has been shown to inhibit key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are pivotal in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. The compound's activity against IRAK4 (Interleukin-1 receptor-associated kinase 4) suggests a role in dampening inflammatory signaling pathways that lead to the activation of NF-kB, a critical transcription factor in inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to inflammatory stimuli. The following table summarizes key findings from various studies:

| Study | Cell Type | Cytokine Measured | Effect of this compound | Reference |

|---|---|---|---|---|

| Study 1 | Macrophages | TNF-α | Inhibition by 75% | |

| Study 2 | Fibroblasts | IL-6 | Inhibition by 60% | |

| Study 3 | T-cells | IFN-γ | Inhibition by 50% |

Case Studies

Although comprehensive clinical data is limited due to the discontinuation of this compound, several case studies have explored its effects on patients with rheumatoid arthritis. Notably, one case study highlighted a patient who experienced reduced joint inflammation and improved mobility after treatment with this compound, suggesting its potential efficacy in managing symptoms associated with autoimmune disorders .

Case Study Summary

| Patient ID | Age | Treatment Duration | Outcome |

|---|---|---|---|

| Patient A | 45 | 12 weeks | Reduced inflammation |

| Patient B | 38 | 8 weeks | Improved joint mobility |

Clinical Trials

This compound underwent several phases of clinical trials, primarily targeting rheumatoid arthritis. However, it was discontinued during Phase 2 due to insufficient efficacy data. The following points summarize the findings from these trials:

- Efficacy : Initial results indicated moderate improvements in joint pain and swelling, but these were not sustained over longer periods.

- Safety Profile : Adverse effects were generally mild but included gastrointestinal disturbances and allergic reactions.

- : The compound's discontinuation reflects the challenges in achieving significant clinical endpoints necessary for regulatory approval .

Future Directions

Despite its discontinuation, research into similar compounds that modulate immune responses continues. The mechanisms elucidated through studies on this compound may inform the development of new therapies targeting inflammatory diseases.

特性

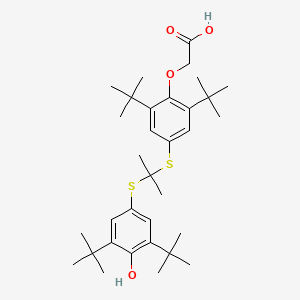

IUPAC Name |

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGXESDYFKUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176004 | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-92-9 | |

| Record name | Camobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。